8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione

CAS No.:

Cat. No.: VC13516079

Molecular Formula: C10H8FNO2

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8FNO2 |

|---|---|

| Molecular Weight | 193.17 g/mol |

| IUPAC Name | 8-fluoro-3,4-dihydro-1H-1-benzazepine-2,5-dione |

| Standard InChI | InChI=1S/C10H8FNO2/c11-6-1-2-7-8(5-6)12-10(14)4-3-9(7)13/h1-2,5H,3-4H2,(H,12,14) |

| Standard InChI Key | PLWRLPDPFUSDRS-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC2=C(C1=O)C=CC(=C2)F |

| Canonical SMILES | C1CC(=O)NC2=C(C1=O)C=CC(=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

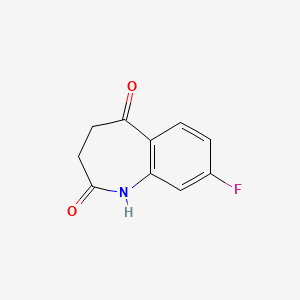

8-Fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione (IUPAC name: 8-fluoro-3,4-dihydro-1H-1-benzazepine-2,5-dione) possesses the molecular formula C₁₀H₈FNO₂ and a molecular weight of 193.17 g/mol. The structure features a benzazepine core with ketone groups at positions 2 and 5, a fluorine atom at position 8, and a partially saturated azepine ring (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈FNO₂ | |

| Molecular Weight | 193.17 g/mol | |

| CAS Number | VCID: VC13516079 | |

| PubChem CID | 84063425 | |

| SMILES | C1CC(=O)NC2=C(C1=O)C=CC(=C2)F | |

| Purity | ≥97% |

The fluorine atom’s electronegativity influences the compound’s dipole moment and bioavailability, while the ketone groups participate in hydrogen bonding, affecting solubility and receptor interactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione typically involves a multi-step protocol:

-

Acylation of p-Fluoroaniline:

Reaction of p-fluoroaniline with succinyl chloride forms a diamide intermediate, which undergoes cyclocondensation using polyphosphoric acid (PPA) to yield the benzazepine-dione core . -

Oxoketene Dithioacetal Formation:

Treatment with carbon disulfide (CS₂) and methyl iodide (CH₃I) in the presence of tert-butoxide generates an oxoketene dithioacetal derivative, enabling further annulation reactions with nucleophiles like hydrazine or hydroxylamine .

Table 2: Key Reagents and Conditions

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Succinyl chloride, PPA, 110°C | 7-Fluoro-benzazepine-2,5-dione | 65–70% |

| 2 | CS₂, CH₃I, t-BuOK, THF | Oxoketene dithioacetal derivative | 80% |

Note: The reported synthesis in describes a 7-fluoro isomer; analogous steps may apply for the 8-fluoro variant with adjusted starting materials.

Comparative Analysis with Related Compounds

Table 3: Structural Analogues and Bioactivities

Fluorine substitution confers greater metabolic resistance compared to methyl or bromo analogues, as evidenced by prolonged half-lives in in vitro assays .

Future Research Directions

-

Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

-

Target Identification: Screen against orphan GPCRs and ion channels.

-

Derivatization: Explore trifluoromethyl or cyano substitutions at position 8.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume